![molecular formula C17H18N6O2S2 B2995762 2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1105197-43-0](/img/structure/B2995762.png)

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

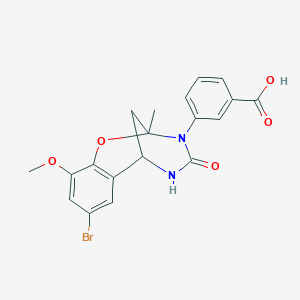

The compound “2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule that contains several heterocyclic rings including an imidazo[2,1-b]thiazole ring and a 1,2,4-triazole ring . These types of compounds are often used in medicinal chemistry due to their wide range of applications .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazo[2,1-b]thiazole ring and the 1,2,4-triazole ring are fused bicyclic structures that are often used in medicinal chemistry .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can undergo a variety of chemical reactions. For example, they can form glutathione conjugates through oxidative metabolism in the presence of NADPH and glutathione .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures have good stability and show significant biological activity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Effects

A study focused on the synthesis of novel thiazole derivatives, including compounds structurally related to the one , demonstrated considerable antimicrobial effects against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, Candida yeasts, and some filamentous fungi species, indicating potential applications in combating infections caused by these pathogens (Cankilic & Yurttaş, 2017).

Insecticidal Properties

Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety assessed their insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings suggest that compounds with similar structures could be developed as insecticidal agents, offering new avenues for pest control (Fadda et al., 2017).

Antiviral Activity

Another study synthesized derivatives of 2-thiobenzimidazole with triazole moiety and tested them for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Some of the synthesized compounds showed activity against HCV, highlighting the potential of similar compounds in antiviral therapy (Youssif et al., 2016).

Anticancer Applications

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for use as insensitive energetic materials. Their synthesis and characterization suggest that such compounds, with modifications, could have applications beyond their primary purpose, including potential utility in cancer research due to their structural complexity and functional group diversity (Yu et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Ghrelin Receptor (GHS-R1a) . Ghrelin receptors are a type of G-protein-coupled receptor that binds the hormone ghrelin, which plays a role in regulating appetite and energy balance.

Mode of Action

The compound acts as an inverse agonist of the Ghrelin Receptor . Inverse agonists reduce the activity of receptors by binding to the same receptor site as an agonist but inducing a pharmacological response opposite to that agonist.

Biochemical Pathways

The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This is consistent with its bioactivation to reactive species. The site of attachment of the glutathionyl moiety in the thiol conjugates is on the thiazole ring within the bicycle .

Pharmacokinetics

From a drug metabolism perspective, the presence of the imidazo[2,1-b]thiazole scaffold in the compound raises a significant cause for concern, given the possibility of a cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur (within the imidazo[2,1-b]thiazole framework) to . This suggests that the compound may have significant interactions with the CYP enzyme system, which could impact its ADME properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of glutathione conjugates . These conjugates are formed through the reaction of the compound with glutathione, a tripeptide that plays a crucial role in cellular detoxification processes.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of NADPH and glutathione in the liver microsomes is necessary for the compound’s oxidative metabolism . Additionally, the activity of the CYP enzyme system, which can be influenced by factors such as genetic polymorphisms and the presence of other drugs, can also impact the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

2-[[4-ethyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S2/c1-3-22-15(14-11(2)19-16-23(14)6-8-26-16)20-21-17(22)27-10-13(24)18-9-12-5-4-7-25-12/h4-8H,3,9-10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWMEDFHTDCRHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=C(N=C4N3C=CS4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)

![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)

![Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2995685.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)